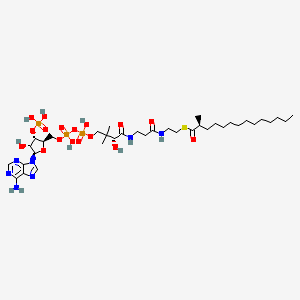

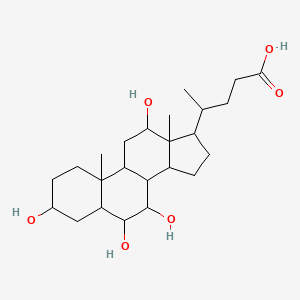

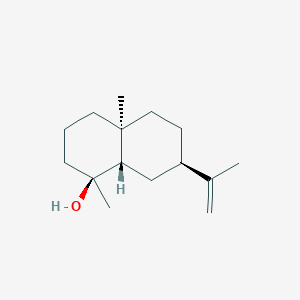

![molecular formula C41H28O27 B1254979 2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid is a natural product found in Pleroma urvilleanum, Euphorbia makinoi, and other organisms with data available.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- The synthesis and stereochemistry of similar complex compounds have been explored. For instance, research on the synthesis of inhibitors for GABA uptake involved creating compounds with specific stereochemical configurations, such as 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its analogs (Falch et al., 1999). The enantiomers of these compounds were obtained with high enantiomeric purities, demonstrating the significance of stereochemistry in the synthesis of complex organic compounds.

Antioxidant and Anti-radical Activity

- Phenolic acids, including 3,4,5-trihydroxybenzoic acid (a component of the compound ), have been studied for their antioxidant and anti-radical activities. These studies found that compounds with multiple hydroxyl groups bonded to an aromatic ring, particularly in ortho positions, exhibited strong antioxidant and anti-radical activity (Sroka & Cisowski, 2003).

Therapeutic Potential

- Research has shown that gallic acid (3,4,5-trihydroxybenzoic acid), a related compound, has therapeutic effects in the management of oxidative stress implicated in various diseases. Its derivatives have demonstrated significant antioxidant activity, suggesting potential medical applications (Oladimeji et al., 2020).

Electrochemical Applications

- Dihydroxybenzoic acid, which shares structural similarities with the compound , has been used in electrochemical studies for wastewater treatment. Such studies explore the degradation of pollutants and demonstrate the potential application of these compounds in environmental remediation (Leite et al., 2003).

Anti-Plasmodial Activity

- Compounds structurally related to the one have been isolated from natural sources and tested for biological activity, such as anti-plasmodial properties. This indicates the potential application of such complex compounds in developing new therapeutics (Lenta et al., 2015).

Antiviral Properties

- Gallic acid and related compounds have exhibited trypanocidal activity against various forms of Trypanosoma, suggesting the potential of such compounds in antiviral research and therapy (Koide et al., 1998).

Propiedades

Nombre del producto |

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid |

|---|---|

Fórmula molecular |

C41H28O27 |

Peso molecular |

952.6 g/mol |

Nombre IUPAC |

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C41H28O27/c42-12-1-7-20(29(53)24(12)48)21-10(5-16(26(50)30(21)54)64-32-11(36(56)57)4-15(45)25(49)31(32)55)37(58)63-6-17-33(66-38(7)59)34-35(41(62)65-17)68-40(61)9-3-14(44)23(47)28(52)19(9)18-8(39(60)67-34)2-13(43)22(46)27(18)51/h1-5,17,33-35,41-55,62H,6H2,(H,56,57)/t17-,33-,34+,35-,41?/m1/s1 |

Clave InChI |

KBZKILXBWBDWAU-MDOPOXHGSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

SMILES canónico |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

Sinónimos |

ellagitannin praecoxin A precoxin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

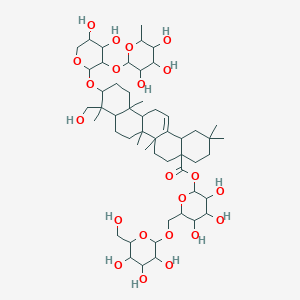

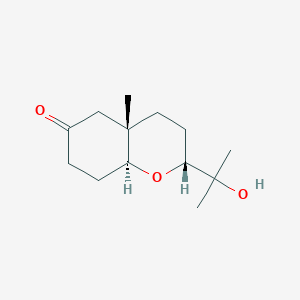

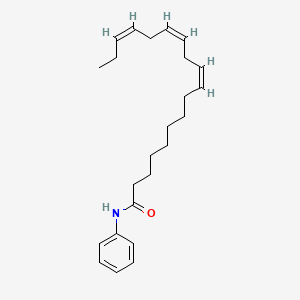

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)

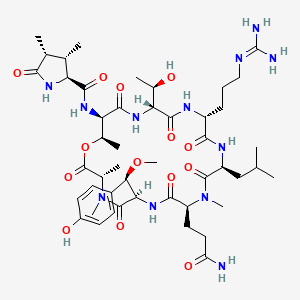

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)